2-(8-Sulfanyloctyl)benzene-1,4-diol
Description
2-(8-Sulfanyloctyl)benzene-1,4-diol is a hydroquinone derivative featuring a linear octyl chain terminated with a sulfhydryl (-SH) group at the C8 position. This compound combines the redox-active 1,4-diol moiety with a thiol-functionalized alkyl chain, enabling dual functionality: (i) the hydroquinone core participates in electron-transfer processes, and (ii) the thiol group facilitates strong interactions with metal surfaces (e.g., gold nanoparticles) via Au-S bonds .
Properties
CAS No. |
134767-25-2 |
|---|---|
Molecular Formula |
C14H22O2S |
Molecular Weight |
254.39 g/mol |
IUPAC Name |
2-(8-sulfanyloctyl)benzene-1,4-diol |
InChI |
InChI=1S/C14H22O2S/c15-13-8-9-14(16)12(11-13)7-5-3-1-2-4-6-10-17/h8-9,11,15-17H,1-7,10H2 |
InChI Key |
MBCQHPMPBZKPBL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1O)CCCCCCCCS)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Alkyl Chain Length and Thiol Positioning
- 2-(12-Mercaptododecyl)benzene-1,4-diol (C12 chain): This analog has a longer dodecyl chain (12 carbons) compared to the C8 chain in the target compound. The extended chain enhances stability in gold nanoparticle (AuNP) assemblies by promoting van der Waals interactions between adjacent alkyl chains . Applications in nanomaterial functionalization are well-documented, with the thiol group enabling robust AuNP conjugation.
Branched vs. Linear Alkyl Substituents
- 2-(1-Methyl-octyl)-benzene-1,4-diol: The branched methyl-octyl substituent alters steric and electronic properties compared to the linear sulfanyloctyl chain.
Unsaturated and Prenylated Derivatives
- (R,Z)-2-(3-Hydroxy-3,7-dimethylocta-1,6-dien-1-yl)benzene-1,4-diol: Features an isoprenoid chain with conjugated double bonds and a hydroxyl group.
- 2-((E)-3,7-Dimethylocta-2,6-dienyl)benzene-1,4-diol (Geranyl derivative):
The geranyl group (a diterpene) increases lipophilicity, improving membrane permeability and cytotoxic activity in cancer cells .
Polar Functional Groups
- 2-(1S,3R-Dihydroxybutyl)benzene-1,4-diol :
The dihydroxybutyl substituent introduces additional hydrogen-bonding sites, enhancing water solubility. However, this compound showed only weak antimicrobial activity (MIC = 400 µg/mL against S. aureus), suggesting that polar groups may reduce membrane penetration efficiency .
Azo and Nitro-Substituted Derivatives
- [(E)-2-(2-Nitrophenyl)diazenyl)benzene-1,4-diol]: The diazenyl (-N=N-) and nitro (-NO₂) groups confer broad-spectrum antimicrobial activity (MIC = 15.63–31.25 µg/mL) and anti-inflammatory effects. The electron-withdrawing nitro group enhances redox activity, a feature absent in the sulfanyloctyl analog .
Table 1: Key Properties of Selected Analogs
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
